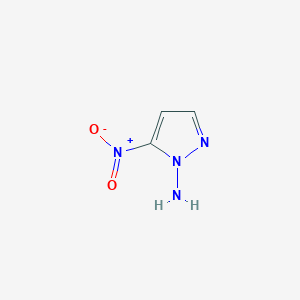

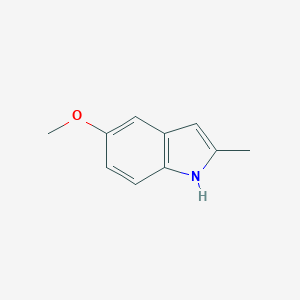

![molecular formula C10H11F2N B121622 3-[(3,4-Difluorophenyl)methyl]azetidine CAS No. 937609-49-9](/img/structure/B121622.png)

3-[(3,4-Difluorophenyl)methyl]azetidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of azetidine derivatives has been a topic of interest due to their potential applications in medicinal chemistry and as building blocks for various organic compounds. The papers provided discuss different synthetic approaches for azetidine and its fluorinated derivatives. For instance, the synthesis of 3-methylene-4-(trifluoromethyl)azetidin-2-ones from 3-oxo-4-trifluoromethyl-β-lactams has been described, highlighting their use as novel building blocks in organic synthesis . Similarly, the transformation of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones into new building blocks for constructing CF3-containing aminopropanes and other related structures has been reported . The preparation of 3-fluoroazetidine amino acids as hydroxyazetidine analogues resistant to aldol cleavage, and their potential in inhibiting pancreatic cancer cell growth, has also been discussed . Furthermore, a convenient approach for synthesizing nonactivated 1-alkyl-2-(trifluoromethyl)azetidines and their subsequent ring opening to diverse α-(trifluoromethyl)amines has been developed .

Molecular Structure Analysis

The molecular structure of azetidine derivatives is crucial for their reactivity and biological activity. The papers do not directly discuss the molecular structure of "3-[(3,4-Difluorophenyl)methyl]azetidine," but they do provide insights into the structural aspects of related azetidine compounds. For example, the presence of trifluoromethyl groups in azetidines has been shown to influence their reactivity and stability . The synthesis of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol and its evaluation for catalytic asymmetric addition reactions also underscores the importance of molecular structure in determining the enantioselectivity of chemical reactions .

Chemical Reactions Analysis

Azetidine derivatives participate in various chemical reactions, which are essential for their applications in synthesis and drug design. The papers describe several reactions, including Michael additions, electrophilic additions, and cycloadditions, which are used to access a variety of mono- and spirocyclic β-lactams . The use of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones in intramolecular cyclization reactions to synthesize novel compounds has been highlighted . Additionally, the regiospecific ring opening of 1-alkyl-2-(trifluoromethyl)azetidines to form α-(trifluoromethyl)amines demonstrates the versatility of azetidine derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their structural features, such as the presence of fluorine atoms and the rigidity of the four-membered ring. While the papers do not provide explicit details on the physical and chemical properties of "3-[(3,4-Difluorophenyl)methyl]azetidine," they do mention properties relevant to the synthesis and application of related compounds. For example, the stability of 3-fluoroazetidine amino acids against aldol cleavage is a significant chemical property that has implications for their biological activity . The reactivity profile of 2-CF3-azetidines and their differentiation from azetidines with other electron-withdrawing groups at C2 is also noteworthy .

Wissenschaftliche Forschungsanwendungen

Synthetic Methods and Chemical Reactions

Azetidines as Drug Discovery Motifs : Azetidines are identified as valuable motifs for accessing underexplored chemical space in drug discovery. Studies have shown that 3,3-diarylazetidines can be prepared from N-Cbz azetidinols in a calcium(II)-catalyzed Friedel-Crafts alkylation, indicating their potential for derivatization into drug-like compounds through modifications at the azetidine nitrogen and the aromatic groups (Denis et al., 2018).

Modular Synthesis of Azetidines : A new method for the modular construction of azetidines exploits the high ring strain associated with azabicyclo[1.1.0]butane, indicating the potential for creating azetidinyl boronic esters that can be further functionalized. This method demonstrates the utility of azetidines in the synthesis of pharmaceuticals, including cobimetinib (Fawcett et al., 2019).

Synthetic Facets of Azetidines : Azetidines are highlighted for their significance in synthetic chemistry, with applications ranging from amino acid surrogates to their role in catalytic processes and as candidates for ring-opening and expansion reactions. This underscores their versatility as heterocyclic synthons in the development of new synthetic methods (Mehra et al., 2017).

Applications in Medicinal Chemistry

- Azetidines in Medicinal Chemistry : Azetidines are identified as important motifs in medicinal chemistry, with a focus on their use as building blocks for more complex structures and as active parts of compounds oriented towards medicinal chemistry. This includes fluorinated aziridines, azetidines, and pyrrolidines, highlighting their potential as intermediates in the synthesis of biologically active compounds (Meyer, 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-[(3,4-difluorophenyl)methyl]azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c11-9-2-1-7(4-10(9)12)3-8-5-13-6-8/h1-2,4,8,13H,3,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSXSTMGXCZNMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588385 |

Source

|

| Record name | 3-[(3,4-Difluorophenyl)methyl]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3,4-Difluorophenyl)methyl]azetidine | |

CAS RN |

937609-49-9 |

Source

|

| Record name | 3-[(3,4-Difluorophenyl)methyl]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121540.png)

![Ethyl 1,5-dithiaspiro[5.5]undecane-9-carboxylate](/img/structure/B121541.png)

![3-[(4-Chlorophenyl)methyl]azetidine](/img/structure/B121559.png)

![3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine](/img/structure/B121561.png)

![3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine](/img/structure/B121565.png)

![3-[(2-Methoxyphenyl)methyl]azetidine](/img/structure/B121571.png)

![3-[(2,3-Dimethoxyphenyl)methyl]azetidine](/img/structure/B121573.png)

![3-[(3-Bromophenyl)methyl]azetidine](/img/structure/B121575.png)